N-cyclopentyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide is a heterocyclic organic compound that acts as a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. [] While its chemical structure and pharmacological properties have been studied, its use in scientific research primarily focuses on its role as a tool to investigate the physiological and pathological roles of the TRPV1 receptor.
The synthesis of N-cyclopentyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide, specifically identified as AMG 517 in the literature, involves a multi-step process. [] While the exact details of the synthetic procedure are not extensively described in the reviewed literature, the key intermediate in the synthesis is a 4-oxopyrimidine scaffold. This scaffold undergoes further modifications, including the introduction of the N-cyclopentyl acetamide moiety and the 4-phenyl-6-(trifluoromethyl)-2-pyrimidinylthio group, to yield the final compound.
The molecular structure of N-cyclopentyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide consists of a central pyrimidine ring. [] Attached to this ring are a phenyl group at the 4-position, a trifluoromethyl group at the 6-position, and a thioacetamide moiety at the 2-position. The thioacetamide group is further substituted with a cyclopentyl group on the nitrogen atom. The presence of the trifluoromethyl group and the substituted thioacetamide moiety are important for the compound's interaction with the TRPV1 channel.
N-cyclopentyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide acts as a competitive antagonist at the TRPV1 receptor. [] This means it binds to the receptor and blocks the binding of agonists, such as capsaicin, protons, and heat, thereby preventing channel activation and downstream signaling. This mechanism of action has been confirmed through in vitro studies using cells expressing TRPV1.
Analgesic Properties: Studies have shown that N-cyclopentyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide possesses potent analgesic properties in rodent models of pain, including inflammatory pain, visceral hypersensitivity, and neuropathic pain. [] These findings highlight the potential of TRPV1 antagonists as therapeutic agents for the treatment of chronic pain conditions.
Hyperthermia Liability: One notable finding in preclinical studies with N-cyclopentyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide is its reduced liability to induce hyperthermia compared to other TRPV1 antagonists. [] Hyperthermia, a common side effect of TRPV1 blockade, has been a major hurdle in the clinical development of these drugs.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3